N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide
Overview
Description
N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide is an organic compound characterized by the presence of an iodine atom, multiple methyl groups, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and 2,4,6-trimethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-iodo-2-methylaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 2,4,6-trimethylbenzoyl chloride is added dropwise under stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield azides or nitriles, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems, including their potential as radiolabeled tracers.
Mechanism of Action
The mechanism by which N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-iodo-2-methylphenyl)-2,6-dimethylbenzamide
Uniqueness
N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide is unique due to the presence of multiple methyl groups on the benzamide ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological or material properties.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2,4,6-trimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVVCYHIGYBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)I)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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